molecular formula C20H27ClN4O6S2 B12713956 Benzenesulfonamide, 4-amino-N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy- CAS No. 81514-38-7

Benzenesulfonamide, 4-amino-N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy-

Cat. No.: B12713956
CAS No.: 81514-38-7
M. Wt: 519.0 g/mol
InChI Key: QEECIBVDAYISKP-UHFFFAOYSA-N
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Description

The compound Benzenesulfonamide, 4-amino-N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy- (hereafter referred to as the target compound) is a benzenesulfonamide derivative featuring a 5-chloro-2-methoxybenzene core linked to a sulfonamide group. The structure includes a urea functional group ((butylamino)carbonyl)amino) attached to a phenyl ring via an ethyl spacer.

Properties

CAS No.

81514-38-7

Molecular Formula

C20H27ClN4O6S2

Molecular Weight

519.0 g/mol

IUPAC Name

1-[4-[2-[(4-amino-5-chloro-2-methoxyphenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-butylurea

InChI

InChI=1S/C20H27ClN4O6S2/c1-3-4-10-23-20(26)25-32(27,28)15-7-5-14(6-8-15)9-11-24-33(29,30)19-12-16(21)17(22)13-18(19)31-2/h5-8,12-13,24H,3-4,9-11,22H2,1-2H3,(H2,23,25,26)

InChI Key

QEECIBVDAYISKP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC

Origin of Product

United States

Preparation Methods

Preparation of 5-Chloro-2-methoxybenzamide Intermediate

According to patent US3965173A, the synthesis begins with 5-chlorosalicylic acid , which is methylated to form methyl 5-chloro-2-methoxybenzoate . This is achieved by:

  • Esterification of 5-chlorosalicylic acid in acetone with potassium carbonate.
  • Methylation using dimethyl sulfate under reflux conditions.

The methyl ester is then subjected to aminolysis with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide .

Step Reagents/Conditions Product Yield (%)
Esterification & Methylation 5-chlorosalicylic acid, acetone, K2CO3, dimethyl sulfate, reflux Methyl 5-chloro-2-methoxybenzoate 95
Aminolysis Methyl ester, phenethylamine, benzene, reflux N-phenethyl-5-chloro-2-methoxybenzamide 90

This intermediate is crucial for subsequent sulfonylation steps.

Chlorosulfonation and Conversion to Sulfonamide

The benzamide intermediate undergoes chlorosulfonation with chlorosulfonic acid at low temperatures (0–45 °C) to introduce the sulfonyl chloride group at the para position relative to the amide.

Subsequently, the sulfonyl chloride is treated with ammonia or an amine to form the corresponding sulfonamide.

Step Reagents/Conditions Product Notes
Chlorosulfonation Chlorosulfonic acid, 0–45 °C N-[2-[4-(chlorosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide Electrophilic substitution
Aminolysis Ammonia or amine N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide Sulfonamide formation

This step is critical for installing the sulfonamide functionality essential for biological activity.

Alternative Synthetic Routes and Improvements

Protection/Deprotection Strategies

Earlier methods involved protection of the amino group on 2-phenylethylamine (e.g., acetylation) before chlorosulfonation to prevent side reactions, followed by deprotection after sulfonamide formation. However, these methods are lengthy and yield-limiting (around 27%) due to multiple steps and use of toxic reagents like ethyl chloroformate.

Improved One-Pot or Fewer-Step Processes

Recent improvements focus on:

  • Avoiding protection/deprotection by direct chlorosulfonation of the benzamide intermediate.
  • Using methyl esters of carboxylic acids to facilitate amidation.
  • Employing ammonia directly for sulfonamide formation to reduce steps and environmental impact.

These methods enhance yield, reduce toxic byproducts, and simplify purification.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 Esterification & Methylation 5-chlorosalicylic acid Acetone, K2CO3, dimethyl sulfate, reflux Methyl 5-chloro-2-methoxybenzoate ~95% yield
2 Aminolysis Methyl ester Phenethylamine, benzene, reflux N-phenethyl-5-chloro-2-methoxybenzamide ~90% yield
3 Chlorosulfonation Benzamide intermediate Chlorosulfonic acid, 0–45 °C Sulfonyl chloride intermediate Controlled temperature critical
4 Aminolysis Sulfonyl chloride intermediate Ammonia or amine Sulfonamide intermediate High selectivity
5 Carbamoylation Sulfonamide intermediate Butylamino-carbonyl donor (e.g., butyl isocyanate) Final compound: Benzenesulfonamide derivative Mild conditions preferred

Research Findings and Considerations

  • The chlorosulfonation step requires careful temperature control to avoid overreaction or decomposition.
  • Use of methyl esters facilitates amidation reactions by improving solubility and reactivity.
  • Avoiding protection/deprotection steps significantly improves overall yield and reduces environmental impact.
  • The final functionalization with butylamino-carbonyl groups is sensitive and requires optimized conditions to prevent side reactions.
  • Purification is typically achieved by crystallization or recrystallization from methanol or suitable solvents.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Therapeutic Potential

Benzenesulfonamide derivatives are primarily recognized for their therapeutic applications, especially in the context of cardiovascular health. Research indicates that certain derivatives can significantly influence perfusion pressure and coronary resistance.

  • Cardiovascular Effects : A study demonstrated that the compound 4-(2-aminoethyl)-benzenesulfonamide reduced coronary resistance and perfusion pressure in isolated rat heart models. This suggests a potential role in managing conditions related to blood pressure regulation by interacting with calcium channels .
  • Calcium Channel Interaction : Theoretical studies using docking analysis have indicated that benzenesulfonamide derivatives may act as calcium channel inhibitors. This interaction is critical for regulating vascular tone and blood pressure, making these compounds candidates for further research in hypertension treatments .

The biological activity of benzenesulfonamide derivatives extends beyond cardiovascular effects, showcasing their versatility in pharmacology.

  • Antimicrobial Properties : Some benzenesulfonamides have been studied for their antimicrobial effects. They inhibit bacterial growth by interfering with folic acid synthesis, a mechanism similar to that of traditional sulfonamide antibiotics .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, including carbonic anhydrases (CAs). Studies indicate that chlorinated derivatives exhibit significantly higher affinity towards CA isozymes, suggesting potential applications in treating conditions like glaucoma and edema .

Chemical Synthesis

The synthesis of benzenesulfonamide derivatives involves several methodologies that enhance their chemical properties.

  • Synthesis Techniques : Various synthetic routes have been developed to produce these compounds, including nucleophilic ring-opening reactions and modifications of existing sulfanilamide frameworks. These methods allow for the introduction of specific functional groups that can modulate biological activity .

Case Studies

Several case studies highlight the effectiveness and application of benzenesulfonamide derivatives in clinical settings.

StudyFocusFindings
Figueroa-Valverde et al. (2023)Cardiovascular EffectsDemonstrated significant reduction in perfusion pressure with 4-(2-aminoethyl)-benzenesulfonamide compared to controls .
Zhang et al. (2015)Enzyme InhibitionFound enhanced binding affinity of chlorinated benzenesulfonamides to carbonic anhydrases, indicating potential therapeutic applications .
Hangeland et al. (2008)Calcium Channel AntagonismReported on the preparation of calcium channel antagonists based on sulfonamide structures, supporting their role in cardiovascular therapies .

Mechanism of Action

The mechanism of action of benzenesulfonamide derivatives often involves the inhibition of enzymes such as carbonic anhydrase. This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. The molecular targets and pathways involved can vary depending on the specific structure of the compound and its intended application.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The target compound’s structure is distinguished by its butylamino-carbonyl urea moiety and ethyl-phenyl spacer. Below is a comparative analysis with key analogues:

Compound Name/ID Structural Features Synthesis Yield Key Differences from Target Compound Reference
5-Chloro-2-methoxy-N-phenethylbenzamide (35) Phenethyl group, lacks urea/sulfonamide 37% No sulfonamide or urea; simpler amide linkage
Compound 40 Butyl chain with methylsulfamoyl group 73% Methylsulfamoyl replaces urea; shorter alkyl chain
4-{[(5-Chloro-2-methoxyphenyl)carbamothioyl]amino}-N-ethylbenzenesulfonamide Thiourea group (C=S) instead of urea (C=O) N/A Thiourea enhances lipophilicity; altered H-bonding
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate Carbamate (O-CO-O) group replaces urea N/A Carbamate increases hydrolytic stability
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Sulfamoyl group (NH2SO2) instead of urea N/A Lacks urea; sulfamoyl may reduce target affinity

Bioactivity and Functional Implications

  • NLRP3 Inflammasome Inhibition : The urea group in the target compound is critical for binding NLRP3, as seen in analogues with sulfonamide-urea hybrids . Thiourea derivatives (e.g., ) may exhibit stronger binding but poorer solubility due to increased lipophilicity .
  • Sulfamoyl vs.
  • Carbamate Stability : The carbamate analogue () may offer improved metabolic stability over urea, which is prone to enzymatic hydrolysis .

Physicochemical Properties

  • Lipophilicity : The thiourea variant () likely has higher logP values than the target compound, affecting membrane permeability .
  • Solubility : The target compound’s urea and sulfonamide groups enhance water solubility compared to purely aromatic analogues (e.g., Compound 35) .

Biological Activity

Benzenesulfonamide derivatives, particularly the compound 4-amino-N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy-, exhibit significant biological activity that has been the subject of various studies. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C20H26N4O8S2
  • Molecular Weight : 494.57 g/mol
  • CAS Number : 721916-02-5
  • The compound features a complex structure characterized by a benzenesulfonamide core with multiple functional groups that contribute to its biological activity.
  • Calcium Channel Interaction :
    • Studies have shown that certain benzenesulfonamide derivatives can act as calcium channel inhibitors. For instance, the compound 4-(2-aminoethyl)-benzenesulfonamide demonstrated a decrease in perfusion pressure and coronary resistance in isolated rat heart models, suggesting its potential role in cardiovascular regulation through calcium channel interaction .
  • Antidiabetic Properties :
    • Another study highlighted the antidiabetic potential of similar benzenesulfonamide compounds, suggesting their utility in managing blood glucose levels through modulation of insulin signaling pathways .
  • Inhibition of Carbonic Anhydrases :
    • The binding affinity of benzenesulfonamide derivatives to carbonic anhydrases (CAs) has been explored, revealing that chlorinated variants exhibit significantly higher affinity towards various CA isozymes, enhancing their potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity Type Effect Observed Reference
Calcium Channel InhibitionDecreased perfusion pressure
Antidiabetic ActivityModulation of insulin signaling
Carbonic Anhydrase InhibitionEnhanced binding affinity

Case Studies

  • Cardiovascular Effects :
    • In a controlled study using isolated rat hearts, it was observed that the derivative 4-(2-aminoethyl)-benzenesulfonamide significantly reduced both perfusion pressure and coronary resistance compared to controls. The study suggested that these changes were due to the compound's interaction with calcium channels, corroborated by docking studies using known calcium channel blockers as comparative tools .
  • Antidiabetic Mechanism Exploration :
    • Research indicated that benzenesulfonamide derivatives could enhance glucose uptake in vitro. These compounds were tested on various cell lines to assess their impact on glucose metabolism and insulin sensitivity, showing promising results that warrant further investigation into their mechanisms .

Q & A

What are the key synthetic strategies for preparing benzenesulfonamide derivatives with complex substituents?

Level: Basic (Synthetic Methodology)
Answer:
The synthesis of benzenesulfonamide derivatives typically involves sequential functionalization of core aromatic rings. For example:

  • Sulfonylation: Introduce sulfonyl groups via chlorosulfonic acid (e.g., compound 36 in was synthesized by sulfonylating a benzamide precursor using method A) .
  • Amide coupling: Use carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) to link amines to carboxylic acids. Compound 35 was synthesized via this method with 37% yield .
  • Urea formation: React amines with carbonylating agents (e.g., triphosgene) to install urea linkages. The butylamino-carbonyl-urea moiety in the target compound may require this step.
    Critical considerations: Optimize reaction conditions (temperature, solvent) to avoid side reactions, and monitor yields via TLC or HPLC.

How is structural confirmation achieved for such derivatives?

Level: Basic (Analytical Characterization)
Answer:

  • NMR spectroscopy: 1H^1H and 13C^{13}C NMR are critical for verifying substituent positions. For instance, compound 28 () showed distinct methoxy (~3.8 ppm) and chloro-aromatic proton signals .
  • Mass spectrometry (MS): High-resolution MS confirms molecular weight. For example, compound 40 () was validated via exact mass matching .
  • Elemental analysis: Ensures purity and stoichiometry of heteroatoms (Cl, S).
    Tip: Use deuterated solvents (e.g., DMSO-d6) to resolve exchangeable protons (e.g., -NH in urea groups).

What assays are used to evaluate NLRP3 inflammasome inhibition?

Level: Advanced (Biological Evaluation)
Answer:

  • In vitro NLRP3 activation models: THP-1 macrophages or primary human monocytes are primed with LPS and stimulated with ATP/nigericin. IL-1β release (ELISA) measures inhibition potency .
  • Cellular toxicity: Assess via MTT assay to ensure activity is not due to cytotoxicity.
  • Mechanistic studies: Western blotting for caspase-1 cleavage confirms NLRP3 pathway engagement.
    Data interpretation: Compare IC50_{50} values across derivatives (e.g., compound 28 in showed sub-micromolar activity) .

How to resolve discrepancies in bioactivity between structurally similar derivatives?

Level: Advanced (Data Analysis)
Answer:

  • Structure-Activity Relationship (SAR) analysis: Systematically vary substituents (e.g., replace butylamino with methylamino) and test activity. highlights how sulfamoylphenyl groups enhance anti-cancer activity .
  • Solubility and permeability: Use LogP calculations (e.g., via ACD/Labs) to assess bioavailability. Poor solubility (e.g., compound 35 , 37% yield) may mask true activity .
  • Crystallography/molecular docking: Resolve binding modes (e.g., compound T138067 in binds β-tubulin, explaining its anti-cancer mechanism) .

What computational tools aid in SAR optimization?

Level: Advanced (Computational Chemistry)
Answer:

  • Molecular docking (AutoDock, Glide): Predict interactions with targets like NLRP3 (PDB: 6NPY) or β-tubulin.
  • Pharmacophore modeling: Identify essential features (e.g., sulfonamide as a hydrogen bond acceptor).
  • QSAR models: Use descriptors (e.g., Hammett σ for electronic effects) to correlate substituents with activity. For example, electron-withdrawing groups (Cl, -SO2_2) enhance binding in sulfonamides .
    Case study: Derivatives in were optimized using amine substituent libraries to balance potency and solubility .

How to design controlled experiments for assessing metabolic stability?

Level: Advanced (Pharmacokinetics)
Answer:

  • Liver microsome assays: Incubate compounds with human/rat liver microsomes and quantify parent compound loss via LC-MS.
  • CYP450 inhibition screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
  • Metabolite identification: Use HR-MS/MS to detect hydroxylation or glucuronidation (common for aryl methoxy groups).
    Example: The 2-methoxy group in the target compound may undergo demethylation; introduce deuterium at the methoxy position (e.g., CD3_3O-) to track metabolism .

What are the challenges in scaling up synthesis for in vivo studies?

Level: Advanced (Process Chemistry)
Answer:

  • Purification: Replace column chromatography with recrystallization (e.g., compound 30 in was recrystallized from ethanol) .
  • Yield optimization: Improve low-yield steps (e.g., compound 35 had 37% yield due to steric hindrance; switch to microwave-assisted synthesis) .
  • Toxic reagents: Substitute chlorosulfonic acid (corrosive) with polymer-supported sulfonylating agents.

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